齐多夫定

描述

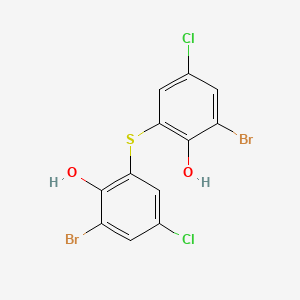

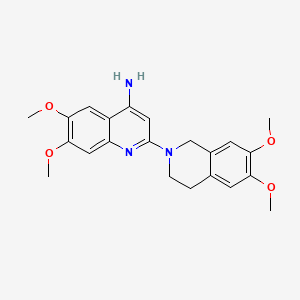

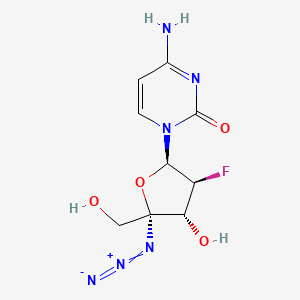

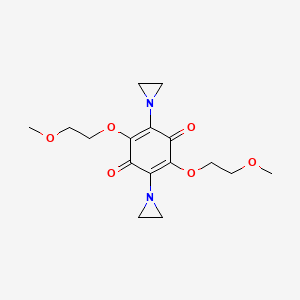

Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor . It was originally developed for the treatment of hepatitis C and has been investigated for use against other viral diseases such as AIDS and COVID-19 . It was first discovered in 2007 . Azvudine is also known by other names such as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine (FNC), RO-0622 .

Synthesis Analysis

Azvudine is a synthetic nucleoside analog . Inside host cells, nucleoside analogs mimic natural nucleosides and are transformed into corresponding active nucleoside triphosphates through kinase catalysis .Molecular Structure Analysis

The molecular formula of Azvudine is C9H11FN6O4 . Its molecular weight is 286.223 g/mol . The IUPAC name of Azvudine is 4-Amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .Chemical Reactions Analysis

Azvudine inhibits RNA-dependent RNA polymerase (RdRp) after phosphorylation, leading to the discontinuation of RNA chain synthesis in viruses . It is also the first dual-target nucleoside oral drug worldwide to simultaneously target reverse transcriptase and viral infectivity factors in the treatment of HIV infection .Physical And Chemical Properties Analysis

Azvudine has a molecular weight of 286.22 . It is a synthetic nucleoside analog used to treat adult patients living with human immunodeficiency virus-1 (HIV-1) infection with high viral load .科学研究应用

针对 HIV 和肝炎的抗病毒特性:

- 齐多夫定已显示出对 HIV-1 和 HIV-2 毒株的有效抑制,即使对耐药毒株也表现出有效性。与其他抗逆转录病毒药物联合使用时,它还表现出协同效应 (Wang et al., 2014)。

遗传毒性和细胞效应:

- 对齐多夫定 (AZT)(一种相关化合物)的研究揭示了其遗传毒性潜力的见解,包括在细菌模型中诱导单链 DNA 缺口和双链 DNA 断裂 (Cooper & Lovett, 2011)。

新型药物制剂和递送系统:

- 已经进行了将 AZT 配制成脂质体和纳米颗粒的研究,以提高其包封、释放和生物利用度,旨在提高艾滋病治疗的有效性 (Ruckmani & Sankar, 2010)。

在 COVID-19 治疗中的应用:

- 齐多夫定在住院的 COVID-19 患者中显示出显着的临床益处,表明其在 2019 年冠状病毒病治疗中的潜在用途 (Shen et al., 2023)。

抗癌应用:

- 齐多夫定 (FNC) 已显示出抗病毒和抗癌活性。它通过细胞周期停滞和凋亡等机制抑制癌细胞的生长和进展,表明其作为肿瘤学中先进治疗选择的潜力 (Fayzullina et al., 2022)。

作用机制

安全和危害

属性

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOLOIKYVCHRJW-XZMZPDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027757 | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19. | |

| Record name | Azvudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Azvudine | |

CAS RN |

1011529-10-4 | |

| Record name | Azvudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)

![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)